D-Lys(Z)-Pro-Arg-pNA (diacetate)

Übersicht

Beschreibung

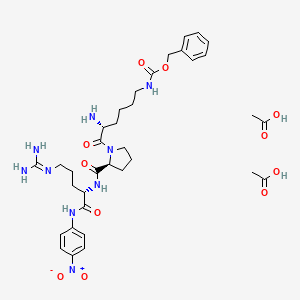

Es handelt sich um ein synthetisches Peptidsubstrat, das nach Spaltung durch aktiviertes Protein C einen Chromophor, para-Nitroanilin, freisetzt. Daher ist es nützlich für verschiedene biochemische Assays .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Spectrozym PCa wird durch eine Reihe von Peptidkupplungsreaktionen synthetisiert. Die Synthese beinhaltet die Schutz der Aminogruppen mit Carbobenzoxy (Z)-Gruppen, gefolgt von der Kupplung geschützter Aminosäuren. Das Endprodukt, D-Lys(Z)-Pro-Arg-pNA-Diacetat, wird durch Entschützung und Reinigungsschritte gewonnen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Spectrozym PCa umfasst großtechnische Peptidsynthesetechniken. Das Verfahren beinhaltet die Festphasenpeptidsynthese (SPPS), bei der die Peptidkette an einem festen Harz aufgebaut wird. Nach der Synthese wird das Peptid vom Harz abgespalten, entschützt und mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt. Das Endprodukt wird lyophilisiert und unter bestimmten Bedingungen gelagert, um die Stabilität zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Spectrozyme PCa is synthesized through a series of peptide coupling reactions. The synthesis involves the protection of amino groups using carbobenzoxy (Z) groups, followed by the coupling of protected amino acids. The final product, D-Lys(Z)-Pro-Arg-pNA diacetate, is obtained through deprotection and purification steps .

Industrial Production Methods

Industrial production of Spectrozyme PCa involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) where the peptide chain is assembled on a solid resin. After the synthesis, the peptide is cleaved from the resin, deprotected, and purified using high-performance liquid chromatography (HPLC). The final product is lyophilized and stored under specific conditions to maintain stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Spectrozym PCa unterliegt Hydrolysereaktionen, die durch aktiviertes Protein C katalysiert werden. Die Hydrolyse der Peptidbindung zwischen Arginin und para-Nitroanilin setzt den Chromophor frei, der spektrophotometrisch gemessen werden kann .

Häufige Reagenzien und Bedingungen

Reagenzien: Aktiviertes Protein C, Pufferlösungen (z. B. Tris-Imidazol-Puffer, pH 8,4) und citriertes Plasma.

Hauptprodukte

Das Hauptprodukt, das bei der Hydrolyse von Spectrozym PCa gebildet wird, ist para-Nitroanilin, ein gelber Chromophor, der quantitativ gemessen werden kann .

Wissenschaftliche Forschungsanwendungen

Spectrozym PCa wird in der wissenschaftlichen Forschung häufig für die folgenden Anwendungen eingesetzt:

Biochemie: Messung der Aktivität von aktiviertem Protein C in verschiedenen biologischen Proben.

Medizin: Verwendung in diagnostischen Assays zur Bewertung der Antikoagulansaktivität von Protein C bei Patienten mit thrombotischen Störungen.

Pharmakologie: Screening potenzieller Antikoagulanzien durch Beurteilung ihrer Wirkung auf die Protein-C-Aktivierung.

Industrie: Qualitätskontrolle bei der Produktion von therapeutischen Proteinen und Enzymen

Wirkmechanismus

Spectrozym PCa dient als Substrat für aktiviertes Protein C. Das Enzym spaltet die Peptidbindung zwischen Arginin und para-Nitroanilin und setzt den Chromophor frei. Diese Spaltung ist spezifisch für aktiviertes Protein C, was Spectrozym PCa zu einem wertvollen Werkzeug für die Messung der Enzymaktivität macht. Das freigesetzte para-Nitroanilin kann spektrophotometrisch nachgewiesen werden, wodurch eine quantitative Messung der Protein-C-Aktivität ermöglicht wird .

Wirkmechanismus

Spectrozyme PCa acts as a substrate for activated protein C. The enzyme cleaves the peptide bond between arginine and para-nitroaniline, releasing the chromophore. This cleavage is specific to activated protein C, making Spectrozyme PCa a valuable tool for measuring the enzyme’s activity. The released para-nitroaniline can be detected spectrophotometrically, providing a quantitative measure of protein C activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chromozym Pca-Diacetat: Ein weiteres chromogenes Substrat mit ähnlichen Anwendungen.

Pefachrome PCa: Ein hochempfindliches chromogenes Peptidsubstrat für aktiviertes Protein C

Einzigartigkeit

Spectrozym PCa ist einzigartig aufgrund seiner hohen Spezifität für aktiviertes Protein C und seiner Fähigkeit, durch die Freisetzung eines Chromophors eine quantitative Messung der Enzymaktivität zu ermöglichen. Diese Spezifität und Empfindlichkeit machen es zu einer bevorzugten Wahl in verschiedenen biochemischen und klinischen Assays .

Eigenschaften

IUPAC Name |

acetic acid;benzyl N-[(5R)-5-amino-6-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43N9O7.2C2H4O2/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46;2*1-2(3)4/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35);2*1H3,(H,3,4)/t24-,25+,26+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCWZMKBOZNVHX-ANSAKZOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H51N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

773.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[[2-[[2-[2-[[6-amino-2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B612614.png)